molecular formula C18H37Na2O3P B12659439 Sodium octadecyl phosphonate CAS No. 61392-14-1

Sodium octadecyl phosphonate

Cat. No.: B12659439
CAS No.: 61392-14-1
M. Wt: 378.4 g/mol
InChI Key: VBOXGOWQTCJKTD-UHFFFAOYSA-L
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Description

Contextualization within Phosphonate (B1237965) Chemistry and Interfacial Science

Phosphonates are a class of organophosphorus compounds characterized by a direct and highly stable carbon-to-phosphorus (C–P) bond. rsc.org This robust bond distinguishes them from phosphate (B84403) esters, which contain a more labile carbon-oxygen-phosphorus (C–O–P) linkage. rsc.org This inherent stability is a cornerstone of phosphonate chemistry and contributes to the durability of materials derived from them. Phosphonates have found a wide array of applications, from pharmaceuticals to water treatment agents and as components in metal-organic frameworks (MOFs). rsc.orgresearchgate.net

In the realm of interfacial science, which studies the phenomena occurring at the boundary between two phases, phosphonates are highly valued as surface modifiers. acs.org The phosphonate headgroup exhibits a strong affinity for and forms stable chemical bonds with a variety of metal oxide surfaces, including those of aluminum, titanium, and zirconium. ethz.chresearchgate.netresearchgate.net This interaction allows for the creation of a durable interface between an inorganic substrate and an organic functional layer. Sodium octadecyl phosphonate, or more commonly its acidic precursor, octadecylphosphonic acid, is a prime example of a molecule used to create such interfaces, leading to precisely controlled surface properties. researchgate.netresearchgate.net The strong ion-dipole interactions between cations and phosphonate molecules are a key factor in their interfacial behavior. oup.comnih.gov

Significance of Long-Chain Alkylphosphonates in Supramolecular Assembly and Surface Engineering

Long-chain alkylphosphonates, such as this compound, are pivotal in the fields of supramolecular assembly and surface engineering. Supramolecular assembly refers to the spontaneous organization of molecules into ordered, hierarchical structures through non-covalent interactions. ethz.ch For alkylphosphonates, this process is driven by two main forces: the chemisorption of the phosphonate headgroup to a substrate and the van der Waals interactions between the long alkyl chains. researchgate.net

The "octadecyl" component of this compound is an 18-carbon alkyl chain. When these molecules anchor to a surface, the long chains align and pack closely together, driven by stabilizing van der Waals forces. researchgate.netresearchgate.net This self-assembly results in the formation of a dense, highly ordered, and quasi-crystalline molecular layer, often referred to as a self-assembled monolayer (SAM). researchgate.net The degree of order and packing density within these monolayers is significantly influenced by the length of the alkyl chain; chains with more than 15 carbon atoms tend to form more crystalline and densely packed films. researchgate.net

This ability to form well-ordered SAMs is the foundation of their significance in surface engineering. By creating a dense alkyl layer, the underlying substrate is effectively masked, and its surface properties are replaced by those of the monolayer. For an octadecyl phosphonate SAM, this results in a highly hydrophobic (water-repellent) and low-energy surface. researchgate.net This modification is crucial for applications requiring control over wetting, adhesion, and friction. Research has shown a clear correlation between alkyl chain length and the hydrophobicity of the resulting surface, as demonstrated by water contact angle measurements.

Table 1: Effect of Alkyl Chain Length on Surface Properties of Alkylphosphonate Monolayers on Aluminum Oxide
Alkylphosphonic AcidNumber of Carbon AtomsStatic Water Contact AngleSurface Energy (mJ/m²)
Octylphosphonic acid (OP)8< 105°~25
Decylphosphonic acid (DP)10> 115°~22
Octadecylphosphonic acid (ODP)18> 115°~21
researchgate.net

Historical Perspectives and Evolution of Research on Octadecyl Phosphonate Interfaces

The use of long-chain amphiphilic molecules to modify surfaces has been a subject of scientific inquiry for decades. Within this field, octadecylphosphonic acid (ODPA or OPA), the precursor to this compound, emerged as a highly effective agent for forming robust self-assembled monolayers on metal oxide surfaces. researchgate.net Early research focused on demonstrating the formation of these layers and characterizing their basic properties, such as hydrophobicity and thickness.

Over time, the focus of research evolved from simple characterization to detailed structural investigation. The advancement of analytical techniques like Atomic Force Microscopy (AFM), X-ray Photoelectron Spectroscopy (XPS), and various infrared spectroscopies enabled scientists to probe the molecular-level organization of these interfaces. researchgate.netacs.orgethz.ch Studies using AFM revealed that octadecylphosphonic acid molecules could spontaneously pack into well-organized, self-assembled bilayers with distinct molecular arrangements depending on their position within a multilayer stack. researchgate.netacs.org Researchers found that molecules could be vertically aligned or tilted, forming bilayers of different thicknesses (e.g., 5.0 nm vs. 3.4 nm). acs.org

Further investigations have explored the influence of substrate characteristics, such as the crystallinity and termination of the oxide surface, on the adsorption and ordering of the phosphonate layer. researchgate.net This evolution in research reflects a progression towards a more fundamental understanding and precise control over the structure and function of octadecyl phosphonate interfaces, paving the way for their application in sophisticated technologies like nano-electromechanical systems and advanced sensors. researchgate.netpubcompare.ai

Properties

CAS No.

61392-14-1

Molecular Formula

C18H37Na2O3P

Molecular Weight

378.4 g/mol

IUPAC Name

disodium;octadecyl-dioxido-oxo-λ5-phosphane

InChI

InChI=1S/C18H39O3P.2Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-22(19,20)21;;/h2-18H2,1H3,(H2,19,20,21);;/q;2*+1/p-2

InChI Key

VBOXGOWQTCJKTD-UHFFFAOYSA-L

Canonical SMILES

CCCCCCCCCCCCCCCCCCP(=O)([O-])[O-].[Na+].[Na+]

Origin of Product

United States

Synthetic Strategies and Chemical Derivatization of Octadecyl Phosphonate

Synthetic Pathways for Octadecyl Phosphonic Acid and its Sodium Salt Precursors

The synthesis of octadecyl phosphonic acid, the precursor to sodium octadecyl phosphonate (B1237965), is primarily achieved through the formation of a stable carbon-phosphorus (C-P) bond. Classical organophosphorus chemistry provides robust methodologies for this transformation, which are then followed by hydrolysis and salt formation.

The Michaelis-Arbuzov and Michaelis-Becker reactions are cornerstone methods for synthesizing phosphonate esters, which are the direct precursors to phosphonic acids. nih.govfrontiersin.orgwikipedia.org

The Michaelis-Arbuzov reaction , first discovered by August Michaelis in 1898 and later extensively studied by Aleksandr Arbuzov, involves the reaction of a trialkyl phosphite (B83602) with an alkyl halide. wikipedia.orgorganic-chemistry.org For the synthesis of octadecyl phosphonate, this typically involves reacting triethyl phosphite or trimethyl phosphite with 1-bromooctadecane. The reaction proceeds via an SN2 attack of the nucleophilic phosphorus atom on the alkyl halide, forming a phosphonium (B103445) salt intermediate. nih.govwikipedia.org This intermediate then undergoes dealkylation by the displaced halide ion, yielding the diethyl or dimethyl octadecylphosphonate. wikipedia.orgwikipedia.org This step is often thermally induced. researchgate.net

The Michaelis-Becker reaction is an alternative pathway that utilizes a dialkyl phosphite (also known as a dialkyl hydrogen phosphonate) and a strong base. frontiersin.orgresearchgate.net The base, such as sodium hydride or an alkoxide, deprotonates the dialkyl phosphite to generate a highly nucleophilic phosphite anion. This anion then displaces a halide from an alkyl halide, such as 1-bromooctadecane, to form the phosphonate ester. wikipedia.orgnih.gov This method can sometimes be advantageous as the reaction conditions can be milder than the thermal requirements of the Arbuzov reaction. researchgate.net

Table 1: Comparison of Michaelis-Arbuzov and Michaelis-Becker Reactions for Octadecyl Phosphonate Synthesis

FeatureMichaelis-Arbuzov ReactionMichaelis-Becker Reaction
Phosphorus Reagent Trialkyl phosphite (e.g., triethyl phosphite)Dialkyl phosphite & a strong base (e.g., sodium diethyl phosphite)
Alkyl Substrate 1-Halooctadecane (e.g., 1-bromooctadecane)1-Halooctadecane (e.g., 1-bromooctadecane)
Key Intermediate Trialkoxy(octadecyl)phosphonium saltDialkyl phosphite anion
Byproduct Alkyl halide (e.g., ethyl bromide)Sodium halide (e.g., sodium bromide)
Typical Conditions Typically requires heating (120-160 °C) to promote dealkylation. wikipedia.orgCan often be performed at lower temperatures. researchgate.net

Once the dialkyl octadecylphosphonate is synthesized, it must be converted to octadecylphosphonic acid. The most common method is acidic hydrolysis , which involves refluxing the ester in a strong concentrated acid like hydrochloric acid (HCl). researchgate.netuoc.gr A milder, alternative two-step method is the McKenna reaction , which uses bromotrimethylsilane (B50905) (TMSBr) to form a bis(trimethylsilyl) phosphonate intermediate. beilstein-journals.orgnih.gov This intermediate is readily hydrolyzed with methanol (B129727) or water to yield the final phosphonic acid with volatile byproducts. beilstein-journals.orgd-nb.info

Finally, to obtain sodium octadecyl phosphonate , the octadecyl phosphonic acid is neutralized with a sodium base, such as sodium hydroxide (B78521) (NaOH) or sodium carbonate. Phosphonic acids are diprotic, allowing for the formation of either a monosodium or disodium (B8443419) salt depending on the stoichiometry of the base used. wikipedia.org

Beyond the classical methods, other synthetic routes have been developed for the formation of the C–P bond in long-chain phosphonic acids.

One significant alternative is the Hirao reaction , a palladium-catalyzed cross-coupling reaction between a dialkyl phosphite and an aryl or vinyl halide. wikipedia.org While originally developed for sp²-hybridized carbons, variations of this catalytic approach can be applied to alkyl halides, offering a milder alternative to the thermally-driven Arbuzov reaction. organic-chemistry.org

Another route involves the use of different phosphorus reagents. For instance, tris(trimethylsilyl) phosphite can react with alkyl halides in a process known as the silyl-Arbuzov reaction. nih.gov An advantage of this method is that the resulting silylated phosphonate ester is easily hydrolyzed to the phosphonic acid, often in a one-pot procedure, avoiding the harsh conditions of strong acid hydrolysis. nih.govgeorganics.sk

Direct methods that form the phosphonic acid group simultaneously with the C-P bond are also known. The Moedritzer–Irani reaction, for example, is used to produce aminomethylenephosphonic acids from the reaction of an amine, formaldehyde, and phosphorous acid. nih.gov While not directly applicable to octadecyl phosphonate, it illustrates a class of reactions that bypass the ester intermediate. A variant of the Michael addition can also be used, where phosphorous acid adds to an activated alkene. wikipedia.org

Green Chemistry Approaches in Octadecyl Phosphonate Synthesis

In recent years, the principles of green chemistry have been increasingly applied to organophosphorus synthesis to minimize waste and the use of hazardous materials. sciencedaily.com

A key focus of green chemistry is the reduction or elimination of volatile organic solvents. Several strategies have been developed for phosphonate synthesis that align with this goal.

Solvent-Free Synthesis: The Michaelis-Arbuzov reaction can, in some cases, be performed under solvent-free (neat) conditions, where the alkyl halide and trialkyl phosphite are heated together. rsc.org This eliminates solvent waste and can lead to simpler product isolation.

Alternative Solvents: When a solvent is necessary, environmentally benign alternatives are preferred. Polyethylene glycol (PEG) has been shown to be an effective and recyclable medium for the Michaelis-Becker reaction. frontiersin.org A protocol using a KI/K₂CO₃ catalytic system in PEG-400 allows the reaction to proceed smoothly at room temperature, avoiding volatile solvents and reactive metal hydrides. frontiersin.org Water has also been explored as a solvent for certain phosphonate syntheses. researchgate.net

Ultrasound and Microwave Assistance: The use of ultrasound or microwave irradiation is another green approach. rsc.org These energy sources can significantly accelerate reaction rates, often leading to higher yields in shorter times and under milder conditions, sometimes even without a solvent. rsc.org For example, ultrasound has been used to promote the Kabachnik–Fields reaction, a method for synthesizing α-aminophosphonates. rsc.org

Catalytic and photochemical methods offer energy-efficient and highly selective pathways for C-P bond formation, reducing the need for stoichiometric reagents and harsh conditions.

Catalytic Cross-Coupling: As mentioned previously, palladium-catalyzed reactions like the Hirao coupling provide an efficient route to phosphonates. organic-chemistry.orgrsc.org Other transition metals, such as nickel and copper, have also been employed to catalyze the formation of C-P bonds. nih.govorganic-chemistry.org These catalytic methods typically require lower temperatures and offer greater functional group tolerance compared to traditional methods. researchgate.net

Light-Mediated Syntheses: Photochemical methods, which use light to initiate reactions, are an emerging green alternative. rsc.org Organophotoredox catalysis can be used to generate alkyl radicals from precursors like aliphatic carboxylic acids, which can then be coupled with phosphorus(III) reagents to form the C-P bond. researchgate.net Visible-light-mediated reactions have been developed for the synthesis of aryl phosphonates from aryl halides and phosphites, proceeding smoothly at room temperature and tolerating a wide range of functional groups. organic-chemistry.org These light-driven methods avoid the need for high temperatures and often utilize inexpensive and environmentally friendly catalysts. mdpi.com

Functionalization of Octadecyl Phosphonate for Specific Interfacial Interactions

Octadecyl phosphonate is fundamentally an amphiphilic molecule designed for interfacial applications. georganics.sk Its "function" arises from its structure: a polar phosphonic acid head group that strongly binds to metal oxide surfaces and a long, nonpolar octadecyl tail that creates a well-defined, low-energy surface. georganics.skacs.org Functionalization, in this context, refers to the strategic use of this structure to control surface properties.

The primary application of octadecyl phosphonate is in the formation of highly ordered self-assembled monolayers (SAMs) on various substrates like titanium dioxide, aluminum oxide, and hafnium dioxide. georganics.skacs.orgresearchgate.net The phosphonate group acts as a robust anchor, forming strong coordinate or covalent bonds with the surface metal atoms. uantwerpen.be The 18-carbon alkyl chains then pack closely together due to van der Waals forces, creating a dense, hydrophobic layer.

This intrinsic functionalization is exploited for several purposes:

Surface Passivation and Corrosion Inhibition: The dense hydrophobic layer created by octadecyl phosphonate SAMs can act as a barrier, protecting the underlying metal or metal oxide from corrosive agents.

Tuning Surface Energy: The long alkyl chain dramatically lowers the surface energy of a substrate, transforming a hydrophilic metal oxide surface into a hydrophobic one.

Biocompatibility Modification: The introduction of phosphonate groups onto the surface of polymers or metals is a known strategy to enhance biocompatibility. researchgate.net While octadecyl phosphonate itself provides a specific non-polar interface, related shorter-chain or terminally-functionalized phosphonates can be used to tailor surfaces for specific biological interactions, such as deterring bacterial attachment to titanium implants. georganics.sk

Further functionalization can be achieved by synthesizing analogues of octadecyl phosphonate where the alkyl chain is modified prior to the C-P bond formation step. For example, using a starting alkyl halide with a protected functional group at its terminus would allow for the creation of a SAM that presents a different chemical functionality (e.g., an amine or a thiol) at the monolayer-air interface after deprotection. This allows for the creation of highly tailored surfaces for applications in sensors, catalysis, and biomedical devices.

Tailoring Headgroup and Alkyl Chain Functionalities

The functionalization of octadecyl phosphonate can be approached by modifying either the phosphonic acid headgroup or the alkyl chain. While modifications to the long alkyl chain are typically achieved by selecting a functionalized C18 precursor during the initial synthesis, the phosphonic acid headgroup offers a reactive site for subsequent chemical derivatization.

Headgroup Derivatization:

The phosphonic acid headgroup of ODPA, P(O)(OH)₂, can be readily derivatized, most commonly through esterification. This process converts the acidic hydroxyl groups into ester groups, altering the polarity, solubility, and coordinating properties of the headgroup.

Esterification: Selective esterification can yield either monoesters or diesters. A highly efficient method involves the use of orthoesters, such as triethyl orthoacetate, as both a reagent and a solvent. The selectivity of this reaction is controlled by temperature. At lower temperatures (e.g., 30 °C), the reaction favors the formation of the monoester, while higher temperatures (e.g., 90 °C) drive the reaction to completion, yielding the diester. nih.govresearchgate.netresearchgate.net This method has been demonstrated to be effective for various aliphatic and aromatic phosphonic acids, with high yields. nih.govresearchgate.netresearchgate.net

Phosphonic Acid SubstrateProductReaction TemperatureReaction TimeIsolated Yield (%)
Butylphosphonic AcidMonoethyl Ester30 °C24 h98%
Butylphosphonic AcidDiethyl Ester90 °C2 h98%
Benzylphosphonic AcidMonoethyl Ester30 °C48 h76%
Benzylphosphonic AcidDiethyl Ester90 °C2 h98%

Table 1: Selective Esterification of Aliphatic and Aromatic Phosphonic Acids using Triethyl Orthoacetate. Data compiled from research on selective esterification methodologies. nih.govresearchgate.netresearchgate.net

Conversion to Phosphonyl Chlorides: The phosphonic acid can also be converted to a more reactive intermediate, such as a phosphonyl chloride (R-P(O)Cl₂). This is typically achieved by reacting the phosphonic acid with reagents like thionyl chloride or oxalyl chloride. The resulting phosphonyl chloride is a versatile precursor for synthesizing phosphonamides and other phosphonate derivatives.

Alkyl Chain Functionalities:

Modifying the 18-carbon alkyl chain is most effectively accomplished during the initial synthesis of the molecule. The standard synthesis of octadecylphosphonic acid involves the Michaelis-Arbuzov reaction, which couples a trialkyl phosphite with an alkyl halide, in this case, octadecyl bromide. georganics.sk By substituting octadecyl bromide with a different long-chain alkyl halide containing a desired functional group (e.g., a double bond, a protected amine, or a hydroxyl group), the final phosphonate compound can be tailored with specific properties. For instance, the synthesis of dodecenyl phosphonic acid from vinylphosphonic acid introduces a double bond into the alkyl chain, which was found to be crucial for its ability to spontaneously form vesicles in water. nih.gov

Incorporation into Complex Molecular Architectures

The amphiphilic nature of octadecyl phosphonate, with its polar headgroup and nonpolar tail, makes it an excellent building block for creating larger, more complex molecular architectures such as vesicles and polymers.

Self-Assembly into Vesicles:

Single-chain amphiphiles like alkyl phosphonic acids can spontaneously self-assemble in aqueous solutions to form bilayer vesicles (liposomes). This process is highly dependent on factors such as pH, concentration, and the molecular structure of the amphiphile. nih.govnih.gov For instance, dodecenyl phosphonic acid, a shorter-chain analogue of ODPA, was shown to form aggregates at a critical aggregation concentration (CAC) of 0.48 mM, spontaneously forming bilayered vesicles without external energy input. nih.gov The formation and stability of these vesicles are often centered around the pKa values of the phosphonic acid headgroups, where a balance of protonated and deprotonated states facilitates the necessary packing arrangement for bilayer formation. researchgate.net This property allows for the creation of enclosed compartments that can encapsulate other molecules, a key feature in drug delivery systems.

Integration into Polymeric Structures:

Octadecyl phosphonate can be incorporated into polymer chains to create functional materials with tailored properties. This can be achieved through two primary routes:

Polymerization of Phosphonate-Containing Monomers: A common strategy involves first synthesizing a polymerizable monomer that contains the octadecyl phosphonate moiety. For example, a vinyl group can be introduced into the molecule, creating a vinyl phosphonate monomer. This monomer can then undergo free-radical polymerization to form a polymer with octadecyl phosphonate groups as side chains. nih.govrsc.orgresearchgate.netkpi.ua This approach allows for the creation of homopolymers or copolymers, including block copolymers, where the phosphonate unit provides properties such as adhesion, flame retardance, or metal-ion chelation. kpi.uauoc.gr

Grafting onto Existing Polymers: Alternatively, phosphonate groups can be attached to a pre-existing polymer backbone. For example, a chloromethylated polystyrene-divinylbenzene copolymer can be reacted with a trialkyl phosphite (via the Arbuzov reaction) to graft phosphonate ester groups onto the polymer. uoc.gr Subsequent hydrolysis of the ester groups yields the phosphonic acid-functionalized polymer. uoc.gr This method is useful for modifying the surfaces of materials and creating functional resins. uoc.gr

Self Assembled Monolayers Sams of Octadecyl Phosphonate: Formation and Structure

Mechanisms of Self-Assembly on Diverse Substrate Surfaces

The spontaneous formation of octadecyl phosphonate (B1237965) (ODP) self-assembled monolayers (SAMs) is a complex interplay of molecule-substrate and molecule-molecule interactions. The process is critically dependent on the nature of the substrate, with oxide surfaces being particularly common for phosphonic acid-based SAMs. The phosphonate headgroup serves as a robust anchor to a wide range of oxide surfaces, including silicon oxide (SiO2), aluminum oxide (Al2O3), titanium dioxide (TiO2), and mica. The stability of these SAMs is notably high, attributed to the strong P-O bond with the substrate, which has a bond energy of approximately 80 kcal/mol.

Nucleation and Growth Kinetics of Monolayer Formation

The formation of ODP SAMs typically proceeds through a nucleation and growth mechanism. Initially, individual molecules or small aggregates of ODP adsorb onto the substrate surface. These serve as nucleation sites from which the monolayer begins to grow. On surfaces like mica, the process involves the aggregation of molecules into dense, compact, and rounded islands that are approximately 1.8 ± 0.2 nm high. As more molecules adsorb, these islands expand and eventually coalesce to form a complete monolayer.

The kinetics of this process are influenced by the concentration of the ODP solution. For instance, on titania films, immersion in a 2 × 10⁻⁴ M ODP solution in tetrahydrofuran (B95107) (THF) leads to rapid film formation, with a water contact angle of about 100° achieved after just 10 seconds, plateauing at 110 ± 2° after several hours. In contrast, lower concentrations (2 × 10⁻⁶ and 2 × 10⁻⁸ M) result in only partial coverage, suggesting a slower growth process that proceeds through the formation of islands. The apparent formation rate constant can be determined by fitting experimental data to a Langmuir adsorption model. Time-dependent atomic force microscopy (AFM) images have shown that for some phosphonic acids, small clusters nucleate but cease growing after reaching a stable size.

Role of Substrate Crystallographic Orientation and Surface Energetics

The crystallographic orientation and surface energy of the substrate can have a profound impact on the kinetics and structure of the resulting SAM. Different growth kinetics have been observed for ODP SAMs on different crystal faces of sapphire (corundum), which can be related to the surface energetics of each face. The initial hypothesis for the self-assembly of octadecylphosphonic acid on copper substrates was monolayer formation; however, experimental evidence showed the formation of a multilayer film. The nature of the substrate also dictates the strength of the molecule-substrate bond. For instance, phosphonate groups form strong attachments to oxidized aluminum films, likely through the formation of P-O-Al bonds.

Structural Characterization of Octadecyl Phosphonate SAMs

Molecular Packing Density and Chain Conformation Analysis

The quality of a SAM is often defined by its molecular packing density and the conformational order of the alkyl chains. High-quality SAMs exhibit a high packing density and a well-ordered, all-trans conformation of the hydrocarbon chains.

Gravimetric analysis of ODP SAMs on the native oxide surface of silicon has shown a surface coverage of approximately 0.90 nmol/cm², which corresponds to a cross-sectional area of about 18.5 Ų/molecule. This value is consistent with closely packed alkyl chains. Spectroscopic techniques provide further details on the molecular arrangement. For ODP SAMs on silicon oxide, the symmetric and asymmetric methylene (B1212753) stretching frequencies (νs(CH2) and νa(CH2)) are observed at 2849.3 cm⁻¹ and 2916.8 cm⁻¹, respectively. These frequencies are indicative of closely packed methylene chains in a crystalline-like, all-trans conformation.

NEXAFS and SFG spectroscopy have been used to determine the tilt angle of the alkyl chains with respect to the surface normal. For octadecylphosphonic acid SAMs on silicon oxide, the chain tilt angle was found to be approximately 37°. The thickness of an ODP monolayer on SiO2/Si has been measured by AFM to be around 1.8 nm, which is consistent with a monolayer where the alkyl chains (estimated length 2.5 nm) are arranged at an average tilt angle of about 40°.

SubstrateMeasurement TechniqueTilt Angle (°)Cross-sectional Area (Ų/molecule)Monolayer Thickness (nm)
Silicon Oxide (SiO2)NEXAFS/SFG~3718.51.8
MicaAFM~40-1.7 ± 0.2
Titania (TiO2)---~2

Bilayer and Multilayer Formation Phenomena

While the goal is often to form a perfect monolayer, under certain conditions, bilayer or multilayer formation can occur. On copper substrates, the self-assembly of ODP was found to result in the formation of a robust multilayer film with a thickness of several tens of nanometers after just one hour of deposition. This was attributed to the release of Cu(I) ions from the substrate, leading to the formation of Cu-ODPA complexes.

The "Tethering by Aggregation and Growth" (T-BAG) method, while effective for forming monolayers, can lead to multilayer formation if not carefully controlled. To minimize this, more dilute solutions are often used on sensitive substrates like quartz crystal microbalance (QCM) electrodes. Repeating the T-BAG sequence of deposition, heating, and rinsing can be used to increase surface coverage towards a complete monolayer. On SiO2/Si, techniques like simple immersion, heating in solution, or aerosol spraying have been found to result in uneven surface coatings with regions of multilayer deposition. X-ray reflectivity data showing a structural feature on the order of about 70 Å can be indicative of multilayer formation.

Dynamic Aspects of SAM Formation and Stability

The formation of Self-Assembled Monolayers (SAMs) of octadecyl phosphonate is a dynamic process influenced by various experimental parameters. Similarly, the stability of the resulting monolayer is not absolute and is subject to degradation under specific conditions. Understanding these dynamic aspects is crucial for the effective application of these surface modifications.

Rapid Formation Methodologies

While traditional self-assembly via immersion can require long incubation times, sometimes up to 48 hours, to achieve a well-ordered, high-quality monolayer, several methodologies have been developed to accelerate the formation of octadecylphosphonic acid (ODPA) SAMs. acs.org These rapid techniques are essential for scalable and efficient surface modification.

One effective approach involves the careful selection of the solvent. A dip-coating method using anisole (B1667542) (methoxybenzene), a solvent with a moderate dielectric constant of 4.3, has been shown to form full-coverage ODPA SAMs on hydrophilic substrates like mica and aluminum films within seconds. rsc.orgresearchgate.net Similarly, spreading an ethanolic solution of ODPA on a mica substrate for approximately 10 seconds, followed by the removal of the excess solution with compressed gas, can produce homogeneous SAMs. acs.org The choice of substrate also influences the formation speed; for instance, ODPA SAMs form more swiftly on titania than on mica. ntmdt-si.com

Alternative deposition techniques that bypass lengthy immersion times have also been explored. Spray coating, for example, offers a scalable and rapid method for applying phosphonic acids to metal oxide surfaces. acs.orgcsem.ch This technique is suitable for large-area applications where reducing processing time is critical. researchgate.net

Furthermore, photochemical methods can significantly expedite SAM formation. On hydrogen-terminated silicon surfaces, irradiation with near-UV light (primarily 365 nm) can catalyze the grafting of the phosphonate monolayer, achieving surface saturation within one hour. This represents a twelve-fold increase in speed compared to the 12 hours required for the same reaction at room temperature without UV light. acs.org

It is important to note that while initial adsorption can be very fast, often occurring within the first minute of exposure, the subsequent organization and ordering of the alkyl chains into a dense, well-packed monolayer is a slower process. acs.org Methods like the "Tethering by Aggregation and Growth" (T-BAG) technique involve an initial physisorption step as solvent evaporates, followed by a thermal annealing step to form the covalent surface bond. researchgate.netnih.gov

Table 1: Comparison of Rapid Formation Methodologies for Octadecyl Phosphonate SAMs
MethodologyTypical Formation TimeKey Parameters/SubstratesReference
Dip-Coating in AnisoleSecondsSolvent with dielectric constant ~4.3; Mica, Aluminum substrates rsc.orgresearchgate.net
Solution Spreading~10 secondsEthanolic solution on Mica acs.org
Near-UV Irradiation~1 hourH-terminated Si(111) surfaces acs.org
Spray CoatingRapid (Process dependent)Scalable for large-area metal oxides acs.orgcsem.ch

Thermal Stability and Degradation Pathways of Phosphonate SAMs

Phosphonate SAMs are recognized for their high stability, which is largely attributed to the strong covalent bond formed between the phosphonate headgroup and the metal oxide surface. nih.gov A crucial step in ensuring this stability is often a post-deposition thermal annealing process, typically conducted at temperatures around 140°C, which facilitates the conversion of physisorbed phosphonic acid molecules to covalently bonded phosphonates. researchgate.netnih.gov

The anchoring P-O-Metal bond itself is exceptionally robust and can remain stable at very high temperatures, with some studies suggesting stability up to 800°C. researchgate.net Consequently, the thermal degradation of the monolayer is not initiated at the headgroup but rather within the organic alkyl chain. researchgate.net

The degradation of the octadecyl backbone is the primary pathway for monolayer failure at elevated temperatures. The specific temperature at which this degradation occurs varies depending on the substrate and the surrounding atmosphere.

On Alumina (B75360) (Al₂O₃) : In situ X-ray photoelectron spectroscopy studies have shown that non-substituted alkyl backbones are cleaved at temperatures above 400–500°C (673–773 K). acs.org Another study suggests thermal stability on alumina up to 500°C. researchgate.net

On Various Metal Oxides : In an inert helium atmosphere, ODPA SAMs on catalysts like TiO₂ and Al₂O₃ remain intact up to approximately 400°C. osti.gov

On Aluminum : When annealed in air, ODPA SAMs are stable up to 200°C. Above this temperature, the degradation mechanism is primarily the oxidation of the alkyl chains. rsc.org

On Silicon (Si) : The onset of thermal desorption for phosphonate SAMs from a native silicon oxide surface occurs at 350°C, with the monolayer completely desorbing at approximately 500°C. acs.org

On Titania (TiO₂) : Thermal treatment above 350°C can lead to the complete decomposition of the ODPA monolayer. researchgate.net

The primary degradation mechanism involves the thermal cleavage of bonds within the alkyl chain, leading to the desorption of the resulting fragments from the surface. acs.org In the presence of air, oxidation of the methylene units in the chain is also a significant degradation pathway. rsc.org This contrasts with other SAM systems, like thiols on gold, where the relatively weaker S-Au bond (~40 kcal/mol) is more susceptible to cleavage than the robust P-O bond (~80 kcal/mol). nih.gov

Table 2: Thermal Stability of Octadecyl Phosphonate SAMs on Different Substrates
SubstrateReported Stability ThresholdAtmospherePrimary Degradation PathwayReference
Alumina (Al₂O₃)400–500°CVacuumCleavage of alkyl backbone acs.org
Various Metal Oxides~400°CInert (Helium)Alkyl chain degradation osti.gov
Aluminum>200°CAirOxidation of alkyl chains rsc.org
Silicon (Native Oxide)350°C (onset of desorption)Reduced PressureDecomposition and desorption from substrate acs.org
Titania (TiO₂)>350°CNot specifiedComplete decomposition researchgate.net

Interfacial Binding and Adsorption Mechanisms of Octadecyl Phosphonate

Nature of the Phosphonate-Substrate Interaction

The interaction between the phosphonate (B1237965) moiety and a substrate surface is a complex interplay of covalent, coordinative, and non-covalent forces. The specific binding mode is highly dependent on the chemical nature of the substrate, the atomic arrangement of the surface, and the ambient environmental conditions.

The primary mechanism for the strong attachment of octadecyl phosphonate to metal oxide surfaces involves the formation of robust metal-oxygen-phosphorus (M-O-P) bonds. This interaction can occur through several coordination modes.

Titanium (Ti): On titanium dioxide (TiO₂) surfaces, it is widely accepted that the phosphonic acid group binds via Ti–O–P bonds. Theoretical calculations and experimental data suggest that a bidentate binding structure is the most stable and energetically favorable configuration on the anatase TiO₂(101) surface. researchgate.netacs.org In this arrangement, two of the three oxygen atoms of the phosphonate headgroup bond to two adjacent titanium atoms on the surface after the deprotonation of the acidic hydroxyl groups. acs.org At lower surface coverages, this bidentate geometry is dominant. However, as the surface becomes more crowded with adsorbed molecules, a mixed system of both bidentate and monodentate binding may develop. researchgate.net

Aluminum (Al): The adsorption on aluminum oxide is characterized as a strong acid-base interaction between the phosphonate headgroup and the aluminum ions of the oxyhydroxide surface layer. nih.gov The process often involves a condensation reaction where surface hydroxyl groups are protonated and leave as water molecules, allowing for direct coordinative bonding of the phosphonate group to surface Al³⁺ ions. Depending on the specific geometry and hydroxyl arrangement of the alumina (B75360) surface, monodentate, bidentate, and tridentate adsorption complexes are possible. researchgate.netresearchgate.net

Silicon (Si): Octadecyl phosphonate forms strongly bonded, compact, and dense self-assembled monolayers on the native oxide surface of silicon (SiO₂/Si). osti.govresearchgate.net This robust attachment allows for the creation of well-defined organic thin films directly bonded to the dielectric layer, a critical requirement in molecular electronics.

Nitinol (NiTi): On the surface of Nitinol, a nickel-titanium alloy, octadecylphosphonic acid (ODPA) forms ordered and strongly chemically bonded films. researchgate.netmarshall.eduresearchgate.net Spectroscopic analysis indicates that the phosphonate headgroup adsorbs onto the native oxide layer of the NiTi surface through a mixed bidentate and monodentate binding motif. researchgate.netmarshall.eduresearchgate.net This stable attachment is critical for modifying the surface properties of Nitinol for medical implants, enhancing biocompatibility and corrosion resistance. researchgate.netresearchgate.net

Table 1: Binding Characteristics of Octadecyl Phosphonate on Various Metal Oxide Surfaces
Substrate (Oxide)Primary Binding ModeKey Findings
Titanium (TiO₂)BidentateEnergetically the most stable configuration on anatase (101). researchgate.netacs.org Mixed with monodentate at high coverage. researchgate.net
Aluminum (Al₂O₃)Monodentate, Bidentate, TridentateStrong acid-base interaction via condensation reaction. nih.govresearchgate.net Specific mode depends on surface structure. researchgate.net
Silicon (SiO₂)Covalent/CoordinativeForms dense, compact, and strongly bonded monolayers. osti.govresearchgate.net
Nitinol (Ni-Ti Oxide)Mixed Bidentate/MonodentateCreates ordered and strongly-bound protective films. researchgate.netmarshall.eduresearchgate.net

While covalent and coordinative bonds provide the primary anchoring force, hydrogen bonding and electrostatic interactions play a significant role in the organization of the monolayer and its interaction with the environment. Once the octadecyl phosphonate monolayer is formed, the outward-facing, long aliphatic chains create a low-energy, hydrophobic surface. This surface structure inhibits the adsorption of water by preventing the formation of hydrogen bonds. nih.gov

Phosphonates are weak polyacids that can exist in various states of deprotonation depending on the surrounding pH. amazonaws.com This allows for electrostatic interactions to influence their adsorption. On certain substrates, initial physisorption may occur through electrostatic attraction or hydrogen bonding between the P-OH groups and surface hydroxyls, followed by a conversion to more stable, covalent chemisorption. mdpi.com

The adsorption process is highly sensitive to the pH of the surrounding medium. The binding of phosphonate ligands to metal oxide surfaces generally decreases as the pH increases. nih.govacs.org This effect is particularly pronounced around the second acid dissociation constant (pKa₂) of the phosphonic acid group. At higher pH, the phosphonate headgroup becomes doubly deprotonated, leading to increased electrostatic repulsion between adjacent adsorbed molecules and enhancing the ligand's solubility in aqueous solutions, both of which favor desorption. nih.govacs.org

Furthermore, the surface charge of the metal oxide itself is pH-dependent. At a pH above the oxide's isoelectric point, the surface becomes negatively charged, creating an electrostatic repulsion with the negatively charged phosphonate anion and further reducing the binding affinity. nih.gov The interaction can be fundamentally described as a Lewis acid-base reaction, where the electron-donating phosphonate group (Lewis base) interacts with the electron-accepting metal cation sites on the oxide surface (Lewis acids). nih.gov The strength of this interaction is correlated with the Lewis acidity of the surface metal sites; stronger Lewis acids will form more stable bonds with the phosphonate. chemrxiv.org

Thermodynamics and Kinetics of Adsorption Processes

The formation of octadecyl phosphonate monolayers is governed by thermodynamic and kinetic principles that describe the spontaneity, energy changes, and rate of the adsorption process.

Adsorption isotherms, such as the Langmuir and Freundlich models, are used to describe the equilibrium distribution of an adsorbate between the liquid and solid phases. Studies on the adsorption of phosphonates and related phosphate (B84403) compounds on mineral and metal oxide surfaces have shown that the process can often be described by these models. researchgate.net

Thermodynamic analyses of similar phosphonate adsorption systems consistently show a spontaneous process, as indicated by a negative Gibbs free energy change (ΔG°). researchgate.netsci-hub.se The standard enthalpy change (ΔH°) is often found to be positive, signifying an endothermic adsorption process. researchgate.netsci-hub.se This suggests that the process is entropically driven, which is confirmed by a positive standard entropy change (ΔS°). The positive entropy change indicates an increase in randomness at the solid-liquid interface, likely due to the release of water molecules from the substrate surface and from the solvated phosphonate molecule upon adsorption.

Table 2: Representative Thermodynamic Parameters for Phosphonate/Phosphate Adsorption on Oxide Surfaces
ParameterSignImplication
Gibbs Free Energy (ΔG°)NegativeThe adsorption process is spontaneous. researchgate.netsci-hub.se
Enthalpy (ΔH°)PositiveThe process is endothermic, requiring energy input. researchgate.netsci-hub.se
Entropy (ΔS°)PositiveThe process is entropically driven, with increased disorder at the interface. researchgate.netsci-hub.se

The kinetics of phosphonate adsorption on oxide surfaces can often be described by a pseudo-second-order rate model. researchgate.netsci-hub.se This model suggests that the rate-limiting step may be chemisorption involving valence forces through the sharing or exchange of electrons between the adsorbent and adsorbate.

In many systems, the adsorption process is not instantaneous and can be characterized by at least two distinct phases: a rapid initial step followed by a much slower, long-term process. iahr.org This two-step mechanism is a hallmark of reaction-diffusion phenomena. The initial fast stage is attributed to the rapid adsorption of phosphonate molecules onto the external surface of the substrate. iahr.orgh2020-p-trap.eu The subsequent slow stage can be attributed to the gradual diffusion of the molecules into the porous structures of the substrate or a slow rearrangement and ordering of the monolayer on the surface to achieve a more thermodynamically stable configuration. iahr.orgh2020-p-trap.eu This slower process may also involve the conversion from an initial, weaker physisorbed state to a stronger, covalently bonded chemisorbed state. mdpi.com

Advanced Characterization Techniques for Octadecyl Phosphonate Interfacial Systems

Spectroscopic Methods for Chemical and Structural Analysis

Spectroscopic techniques are indispensable for probing the chemical nature and molecular organization of octadecyl phosphonate (B1237965) layers. They offer information on bonding, elemental composition, and the chemical state of constituent atoms.

Fourier Transform Infrared Spectroscopy (FTIR) and Raman Spectroscopy

Vibrational spectroscopy, encompassing both Fourier Transform Infrared (FTIR) and Raman spectroscopy, provides a molecular-level view of the chemical structure and bonding within octadecyl phosphonate assemblies.

FTIR spectroscopy is particularly sensitive to the vibrational modes of the phosphonate headgroup and the alkyl chain. In the analysis of octadecylphosphonic acid (ODPA) layers on surfaces like titanium dioxide and aluminum, specific infrared absorption bands are indicative of the film's structure and binding mechanism. cardiff.ac.ukresearchgate.net Key vibrational modes include the asymmetric and symmetric stretching of the methylene (B1212753) (-CH2-) groups in the alkyl chain, typically observed around 2917 cm⁻¹ and 2848 cm⁻¹, respectively. researchgate.net The P=O and P-O stretching vibrations are crucial for understanding the interaction of the headgroup with the substrate. researchgate.net The absence of a strong P=O band, coupled with the appearance of bands assigned to symmetric P-O-metal bonds, can indicate the formation of a tridentate binding linkage where the phosphonate group covalently bonds to the surface via three oxygen atoms. researchgate.net

Raman spectroscopy offers complementary information. Surface-Enhanced Raman Spectroscopy (SERS) can be particularly powerful for studying these layers on plasmonically active substrates like silver, providing significantly enhanced signals. nih.govnih.gov For phosphonate compounds, Raman spectra show characteristic bands corresponding to P-C, P-O, and P=O stretching, as well as vibrations of the alkyl chain. nih.govresearchgate.net For instance, bands in the 950-1100 cm⁻¹ region are often associated with P-O and C-C stretching modes, while C-H stretching vibrations appear in the 2800-3000 cm⁻¹ range. uci.edumdpi.com The position and intensity of the phosphonate group's vibrational modes can shift upon adsorption to a surface, providing clues about the nature of the surface-molecule interaction. nih.gov

Vibrational Mode Typical Wavenumber (cm⁻¹) Technique Significance
Asymmetric CH₂ Stretch~2917 - 2927FTIR, RamanIndicates conformational order of the alkyl chain.
Symmetric CH₂ Stretch~2848 - 2854FTIR, RamanIndicates conformational order of the alkyl chain.
P=O Stretch~1180 - 1210FTIR, RamanPresence/absence indicates bonding state (e.g., unbonded vs. covalently bound).
Asymmetric PO₃²⁻ Stretch~1032FTIRCharacteristic of the phosphonate headgroup bound to a surface. uci.edu
P-O Stretch~1003FTIRRelates to the phosphonate headgroup structure. researchgate.net
P-C Stretch~712 - 770RamanProvides information on the phosphonate group's local environment. nih.gov

X-ray Photoelectron Spectroscopy (XPS) for Surface Elemental and Chemical State Analysis

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative technique used to determine the elemental composition, empirical formula, and chemical and electronic state of the elements within the top 1-10 nm of a material. For octadecyl phosphonate layers, XPS is crucial for confirming the presence of the film and elucidating the bonding mechanism at the substrate interface. cardiff.ac.uksci-hub.se

High-resolution XPS spectra of the P 2p, O 1s, and C 1s regions provide detailed chemical state information. The binding energy of the P 2p peak is characteristic of the phosphonate group. A peak around 133.3 eV is typically attributed to the phosphonate group covalently bonded to a metal oxide surface. researchgate.net The analysis of the O 1s spectrum is also critical. It can distinguish between oxygen atoms in the substrate (e.g., metal oxide), in the phosphonate headgroup (P-O), and potentially in P=O bonds. princeton.edu The absence of a P=O component in the O 1s spectrum, combined with P 2p data, strongly suggests a tridentate binding configuration to the surface. princeton.edu

The C 1s spectrum confirms the presence of the octadecyl chain. A primary peak around 285.0 eV is attributed to the aliphatic C-C/C-H bonds of the alkyl chain. researchgate.netntnu.no The atomic ratios of elements like carbon, phosphorus, and the substrate elements (e.g., Al, Ti, Zr) can be used to estimate the surface coverage and integrity of the monolayer. sci-hub.seprinceton.edunih.gov

Element (Core Level) Typical Binding Energy (eV) Assignment Significance
P 2p~133.3Phosphonate (P-O-Substrate)Confirms covalent attachment and chemical state of phosphorus. researchgate.net
C 1s~285.0Aliphatic Carbon (C-C, C-H)Confirms presence and integrity of the octadecyl alkyl chain. researchgate.net
O 1s~531.8P-O StatesProvides information on the bonding within the phosphonate headgroup. princeton.edu
O 1sVaries (e.g., ~532.5)Substrate Oxide (e.g., SiO₂)Characterizes the underlying substrate. princeton.edu

Solid-State Nuclear Magnetic Resonance (NMR) Spectroscopy

Solid-state Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for studying the local atomic environment in solid materials. For octadecyl phosphonate systems, ³¹P solid-state NMR is particularly valuable for characterizing the phosphorus-containing headgroups. osti.govillinois.edu

Magic Angle Spinning (MAS) is employed to average out anisotropic interactions and obtain higher resolution spectra. The ³¹P chemical shift provides information about the coordination and bonding environment of the phosphorus nucleus. researchgate.netlincoln.ac.nz Different chemical shifts can distinguish between phosphonates, phosphates, and pyrophosphates. researchgate.net

Furthermore, the ³¹P chemical shift anisotropy (CSA), which can be measured in static or slow-spinning experiments, provides detailed information about the local electronic structure and symmetry around the phosphorus atom. osti.govnih.gov The CSA values for phosphonate groups (PO₃) are typically larger than those for phosphate (B84403) groups (HPO₄), offering a way to distinguish these species and understand their connectivity within the interfacial layer. osti.govnih.gov For example, studies on metal phosphonates have shown that ³¹P CSA values for phosphonate groups range from 43 to 49 ppm, which is significantly higher than for phosphate groups. osti.govnih.gov

NMR Parameter Nucleus Typical Value/Range Information Obtained
Isotropic Chemical Shift³¹PVaries (e.g., 5.0 ppm)Identifies phosphorus-containing groups (phosphonate vs. phosphate). osti.gov
Chemical Shift Anisotropy (Δcs)³¹P43 - 49 ppm (for phosphonates)Reflects local structure, protonation state, and connectivity of the phosphonate headgroup. osti.govnih.gov

Microscopic and Imaging Techniques for Morphological and Topographical Investigation

Microscopy techniques are essential for visualizing the surface structure, uniformity, and thickness of octadecyl phosphonate films.

Atomic Force Microscopy (AFM) for Surface Morphology and Layer Thickness

Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that provides three-dimensional topographical images of a surface. It is used extensively to study the morphology of self-assembled layers of octadecyl phosphonate on various substrates like mica and silicon. researchgate.netresearchgate.net

AFM imaging can reveal the process of film formation, including the nucleation, growth, and coalescence of densely packed islands of phosphonate molecules. researchgate.net The technique can distinguish between monolayer and multilayer films. researchgate.net The height of features in an AFM image can be precisely measured, allowing for the determination of the layer thickness. For a fully extended octadecyl phosphonate monolayer, the thickness is expected to be in the range of 1.5-2.5 nm, consistent with the length of the molecule. researchgate.net AFM can also be used to assess the uniformity and completeness of the coating, identifying defects such as pinholes or aggregates.

AFM Measurement Typical Finding for Octadecyl Phosphonate Layers Significance
Topographical ImagingObservation of island formation, terraces, and grain boundaries.Reveals film growth mechanism and surface coverage. researchgate.net
Height/Thickness Measurement1.5 - 2.5 nm for a monolayer.Confirms monolayer vs. multilayer formation and molecular orientation. researchgate.net
Roughness AnalysisLow root-mean-square (RMS) roughness for well-ordered films.Quantifies the smoothness and uniformity of the coating.

Scanning Electron Microscopy (SEM) and Energy Dispersive X-ray Spectroscopy (EDS)

Coupled with SEM, Energy Dispersive X-ray Spectroscopy (EDS or EDX) is an analytical technique used for the elemental analysis or chemical characterization of a sample. rockymountainlabs.com When the electron beam strikes the sample, it generates characteristic X-rays from the elements present. EDS detects these X-rays to identify the elemental composition. For octadecyl phosphonate films, EDS can confirm the presence of phosphorus across the surface. mdpi.com Furthermore, EDS elemental mapping can be used to visualize the spatial distribution of phosphorus, providing a powerful way to assess the uniformity of the phosphonate coating on the substrate. researchgate.netresearchgate.net

Technique Information Provided Application to Octadecyl Phosphonate
SEM High-resolution surface topography and morphology.Visualization of coating uniformity, cracks, pores, and agglomerates. mdpi.com
EDS Point Analysis Elemental composition at a specific point.Confirmation of the presence of Carbon, Oxygen, and Phosphorus in the film.
EDS Elemental Mapping Spatial distribution of elements across an area.Shows the uniformity of phosphorus distribution, indicating homogeneous coating coverage. researchgate.net

Time-of-Flight Secondary Ion Mass Spectrometry (TOF-SIMS) for Molecular Mapping

Time-of-Flight Secondary Ion Mass Spectrometry (TOF-SIMS) is a highly surface-sensitive analytical technique capable of providing detailed chemical information about the uppermost molecular layers of a material. In the context of octadecyl phosphonate interfacial systems, TOF-SIMS is instrumental in mapping the molecular composition and understanding the bonding characteristics of self-assembled monolayers (SAMs). This technique utilizes a pulsed primary ion beam to desorb and ionize species from the sample surface. These secondary ions are then accelerated into a time-of-flight mass analyzer, where they are separated based on their mass-to-charge ratio, allowing for the identification of elemental and molecular fragments.

The power of TOF-SIMS in this application lies in its ability to distinguish between different molecular states and bonding configurations of the octadecylphosphonic acid (OPA) molecules on a substrate. For instance, the detection of specific secondary ions can reveal whether the OPA molecules are chemically bonded to the substrate or are present as a more weakly bound, physisorbed layer.

Research on OPA SAMs on different oxide surfaces, such as silicon oxide (SiO₂) and aluminum oxide (Al₂O₃), has demonstrated the capability of TOF-SIMS to elucidate the nature of the molecule-substrate interaction. When OPA molecules are weakly bonded to a surface like SiO₂, TOF-SIMS spectra may show the presence of condensed OPA dimers, which are formed when two OPA molecules combine with the loss of a water molecule. surfacesciencewestern.com The detection of these dimers is indicative of the OPA molecules being relatively free from strong chemical bonding with the substrate. surfacesciencewestern.com

Conversely, on a surface like aluminum oxide where OPA molecules form strong chemical bonds through P-O-Al linkages, these condensed dimer fragments are absent in the TOF-SIMS spectra. surfacesciencewestern.com Instead, characteristic ions that include atoms from the substrate, such as POAl⁺ and POAlH⁺, are detected, confirming the covalent attachment of the phosphonate headgroup to the aluminum oxide surface. surfacesciencewestern.com

Furthermore, TOF-SIMS analysis can provide a detailed fingerprint of the octadecyl phosphonate monolayer by identifying various fragments originating from the alkyl chain and the phosphonate headgroup. The relative intensities of these fragments can offer insights into the orientation and packing of the molecules within the SAM. For example, a higher intensity of hydrocarbon fragments (e.g., CₙHₘ⁺) can be indicative of a well-ordered, upright orientation of the alkyl chains.

The table below summarizes some of the characteristic secondary ions observed in TOF-SIMS analysis of octadecylphosphonic acid SAMs on silicon and aluminum oxide substrates, highlighting the differences in fragmentation patterns based on the bonding mode.

Table 1: Characteristic Secondary Ions in TOF-SIMS Analysis of Octadecylphosphonic Acid (OPA) SAMs

Ion Fragment Mass-to-Charge Ratio (m/z) Substrate Bonding Mode Indication
PO₂⁻ 62.963 Si, Al Phosphonate headgroup fragment
PO₃⁻ 78.958 Si, Al Phosphonate headgroup fragment
[OPA-H]⁻ 333.26 Si Deprotonated molecular ion, indicative of physisorption
[OPA+H]⁺ 335.271 Si Protonated molecular ion, indicative of physisorption
Condensed OPA Dimer Fragments Varies Si Weak molecule-substrate interaction
POAl⁺ 73.953 Al Covalent P-O-Al bond
POAlH⁺ 74.961 Al Covalent P-O-Al bond
SiPO₂⁺ --- Si Bound phosphonate on silicon
SiC₁₈H₃₈PO₃⁺ 361.23 Si Bound phosphonate monolayer on silicon
SiC₁₈H₃₈PO₄⁻ 377.23 Si Bound phosphonate monolayer on silicon
CₙHₘ⁺/⁻ Varies Si, Al Fragments from the octadecyl hydrocarbon chain

Optical and Wettability Characterization

The optical and wetting properties of octadecyl phosphonate interfacial systems are critical for their application in various fields, including coatings, electronics, and biomaterials. These properties are primarily determined by the thickness, uniformity, and surface chemistry of the phosphonate monolayer.

Ellipsometry for Film Thickness and Optical Properties

Spectroscopic ellipsometry is a non-destructive optical technique used to determine the thickness and optical constants (refractive index 'n' and extinction coefficient 'k') of thin films. It measures the change in the polarization state of light upon reflection from a sample surface. For octadecyl phosphonate SAMs, ellipsometry is a powerful tool to accurately measure the film thickness, which is typically in the nanometer range, and to characterize its optical properties.

The thickness of an OPA SAM is a critical parameter that confirms the formation of a monolayer and provides information about the tilt angle of the alkyl chains with respect to the surface normal. A fully extended octadecyl phosphonate molecule has a length of approximately 2.5 nm. Measured thicknesses that are less than this value indicate a tilting of the molecules within the monolayer.

A study on a full-coverage OPA SAM on the native oxide layer of a silicon wafer using spectroscopic ellipsometry and reflectometry determined the film thickness to be in the range of 1.97 to 2.22 nm. surfacesciencewestern.com This thickness is consistent with the formation of a monolayer where the alkyl chains are tilted at a certain angle. princeton.edu

In the visible range, octadecyl phosphonate monolayers are typically transparent, meaning their extinction coefficient (k) is close to zero. The refractive index (n) is a measure of how much the speed of light is reduced in the material compared to a vacuum. For an OPA SAM, the refractive index in the visible range has been reported to be between 1.61 and 1.62. surfacesciencewestern.com

The table below presents research findings on the thickness and optical properties of an octadecylphosphonic acid SAM on a silicon wafer as determined by spectroscopic ellipsometry.

Table 2: Ellipsometric Data for an Octadecylphosphonic Acid SAM on a Silicon Wafer

Parameter Value Wavelength Range Reference
Film Thickness 2.06 ± 0.14 nm Visible to Deep-UV surfacesciencewestern.com
Refractive Index (n) 1.61 - 1.62 Visible surfacesciencewestern.com
Optical Band Gap 6.11 eV Deep-UV surfacesciencewestern.com

Contact Angle Measurements for Surface Wettability and Hydrophobicity Studies

Contact angle goniometry is a widely used method to characterize the wettability of a surface. It measures the angle at which a liquid droplet meets a solid surface. This angle is determined by the balance of adhesive forces between the liquid and the solid and the cohesive forces within the liquid. For surfaces modified with octadecyl phosphonate, contact angle measurements are crucial for assessing the hydrophobicity and the quality of the self-assembled monolayer.

The long, nonpolar octadecyl chains of the phosphonate molecules create a low-energy surface that repels water. As a result, surfaces coated with a well-ordered octadecyl phosphonate SAM exhibit high water contact angles, indicating a hydrophobic character. A high contact angle is generally indicative of a densely packed and uniform monolayer.

The water contact angle on octadecyl phosphonate SAMs can vary depending on the underlying substrate and the method of monolayer preparation. For instance, OPA SAMs on aluminum-deposited silicon substrates have shown static water contact angles of over 125°. osti.govresearchgate.net On mica, the contact angle of water on partial monolayers has been observed to change with surface coverage. acs.org

The surface energy of the modified surface can also be determined from contact angle measurements using different liquids. The surface energy of OPA-modified aluminum surfaces has been reported to be around 20 mN/m, which is significantly lower than that of the bare metal oxide, confirming the formation of a low-energy surface. osti.govresearchgate.net

The following table summarizes water contact angle measurements for octadecyl phosphonate monolayers on various substrates, demonstrating the resulting hydrophobicity.

Table 3: Water Contact Angle and Surface Energy of Octadecyl Phosphonate Monolayers on Various Substrates

Substrate Water Contact Angle (°) Surface Energy (mN/m) Reference
Aluminum-deposited Silicon > 125 20 osti.govresearchgate.net
Mica (full monolayer) ~96 (advancing) Not Reported acs.org
Titanium Dioxide (TiO₂) Not specified, but hydrophobic Not Reported researchgate.net
Oxidized Copper Mesh Hydrophobic Not Reported researchgate.net
Ti6Al4V Alloy Hydrophobic Not Reported researchgate.net
Magnesium Superhydrophobic properties reported Not Reported sciopen.com

Theoretical and Computational Modeling of Octadecyl Phosphonate Systems

Quantum Chemical Calculations for Molecular and Interfacial Interactions

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for elucidating the fundamental electronic and geometric properties of sodium octadecyl phosphonate (B1237965). These calculations provide a detailed understanding of the molecule's intrinsic properties and its interactions with surfaces at an atomic level.

Investigation of Binding Geometries and Electronic Structure

Quantum chemical calculations are employed to determine the most stable binding geometries of the phosphonate headgroup on various oxide surfaces, such as silicon oxide (SiO₂) and aluminum oxide (Al₂O₃). These calculations can predict key parameters like bond lengths, bond angles, and adsorption energies, which are crucial for understanding the stability and nature of the molecule-substrate interface.

For phosphonate headgroups, several binding configurations are possible, including monodentate, bidentate, and tridentate coordination with the surface metal atoms. rsc.org DFT calculations can determine the relative energies of these binding modes, helping to identify the most favorable configuration under specific conditions. The electronic structure of the interface is also a key aspect that can be investigated. Calculations can reveal the nature of the chemical bonding, whether it is predominantly covalent or ionic, and can map the charge distribution at the interface. This information is vital for understanding charge transfer processes, which are important in applications such as molecular electronics. mdpi.com

Table 1: Calculated Properties of Phosphonate Headgroup Interactions with Oxide Surfaces

PropertyDescriptionTypical Calculated Values
Adsorption EnergyThe energy released when a molecule binds to a surface.Varies depending on the substrate and binding mode, typically in the range of -1 to -5 eV.
P-O Bond Length (surface)The distance between the phosphorus atom and the surface oxygen atom.~1.5 - 1.7 Å
O-P-O Bond AngleThe angle between two oxygen atoms and the central phosphorus atom in the headgroup.~109° - 115°
Charge TransferThe amount of electronic charge transferred between the molecule and the substrate upon binding.Can range from a fraction of an electron to a full electron charge, depending on the system.

Note: The values presented are typical ranges derived from studies on phosphonic acids on various oxide surfaces and are expected to be similar for sodium octadecyl phosphonate.

Molecular Dynamics Simulations of Self-Assembly Processes

Molecular dynamics (MD) simulations are a powerful computational technique used to study the time evolution of a system of atoms and molecules. researchgate.netnih.gov By solving Newton's equations of motion, MD simulations can provide a detailed, atomistic view of the dynamic processes involved in the formation of this compound self-assembled monolayers (SAMs). These simulations are instrumental in understanding how molecular-level interactions give rise to the macroscopic properties of the film.

Simulation of Packing Density and Chain Conformation in SAMs

MD simulations are extensively used to model the self-assembly of long-chain alkyl phosphonates on various substrates. researchgate.netnih.gov These simulations can start from a random distribution of molecules in a solvent and, over time, show their aggregation and ordering on the surface to form a dense monolayer. Key parameters that can be extracted from these simulations include the packing density of the molecules and the conformation of the octadecyl chains.

The packing density, often expressed as the area per molecule, is a critical factor that influences the quality and barrier properties of the SAM. Simulations can predict how the packing density is affected by factors such as the choice of solvent and the temperature during the self-assembly process. researchgate.net A surface coverage of approximately 0.90 nmol/cm², which corresponds to a cross-sectional area of about 18.5 Ų per molecule, is consistent with closely packed alkyl chains. nih.gov

Table 2: Simulated Structural Properties of Octadecyl Phosphonate SAMs

PropertyDescriptionTypical Simulated/Experimental Values
Area per MoleculeThe average surface area occupied by a single molecule in the SAM.~18.5 - 21 Ų
Monolayer ThicknessThe vertical height of the self-assembled monolayer.~1.8 - 2.2 nm
Alkyl Chain Tilt AngleThe angle of the octadecyl chain with respect to the surface normal.~30° - 40°
Conformational OrderThe degree of all-trans conformation of the alkyl chains, often measured by the number of gauche defects.High degree of order with minimal gauche defects in well-formed SAMs.

Note: These values are based on studies of octadecylphosphonic acid and are expected to be representative for this compound SAMs.

Optical and Spectroscopic Modeling of Interfacial Films

Theoretical modeling of optical and spectroscopic properties provides a crucial link between the atomic-level structure of this compound films and their experimentally measured spectra. By simulating spectroscopic techniques such as infrared (IR) spectroscopy, Raman spectroscopy, and sum-frequency generation (SFG) spectroscopy, it is possible to interpret experimental data and gain deeper insights into the molecular orientation, conformation, and bonding at the interface.

These theoretical models can calculate the vibrational frequencies and intensities of the different chemical bonds within the this compound molecule. By comparing the calculated spectra with experimental results, researchers can validate the structural models obtained from quantum chemical calculations and MD simulations. For instance, the frequencies of the C-H stretching modes in the octadecyl chain are sensitive to the conformational order of the chain. A well-ordered, all-trans chain will exhibit different C-H stretching frequencies compared to a disordered chain with many gauche defects.

Furthermore, spectroscopic modeling can help to elucidate the nature of the headgroup's interaction with the substrate. The vibrational modes of the phosphonate group (P-O and P=O stretches) are particularly sensitive to the binding geometry and the chemical environment. Theoretical calculations can predict how these frequencies will shift depending on whether the headgroup is in a monodentate, bidentate, or tridentate coordination. This information is invaluable for interpreting experimental vibrational spectra and determining the precise binding mode of the molecules to the surface. While specific models for this compound are not widely available, the principles and techniques are well-established for similar long-chain molecules and self-assembled monolayers.

Applications of Octadecyl Phosphonate in Advanced Materials and Nanotechnology Academic Research Focus

Interface Engineering in Organic Electronics and Devices

The performance and stability of organic electronic devices, such as organic thin-film transistors (OTFTs) and organic light-emitting diodes (OLEDs), are critically dependent on the properties of the interfaces between different material layers. Octadecyl phosphonate (B1237965) plays a crucial role in interface engineering by forming well-ordered SAMs that can modify the surface energy, work function, and molecular ordering of adjacent layers, thereby improving device efficiency and longevity. researchgate.netnih.gov

In the realm of emerging electronic devices, octadecyl phosphonic acid has been utilized to functionalize hafnium oxide (HfO₂) nanocrystals for application in solution-processed memristors. acs.orgfigshare.com The phosphonic acid headgroup provides a robust anchor to the nanocrystal surface, while the long alkyl chain influences the colloidal stability and the formation of a compact ligand shell. This surface modification is critical for achieving low operating voltages in memristive devices, which is a promising attribute for their use in flexible electronics. acs.orgfigshare.com The ability of phosphonic acids to form stable bonds with metal oxide surfaces makes them superior to other ligands like carboxylic acids in certain applications. acs.orgfigshare.com

Furthermore, self-assembled monolayers of organophosphonates are employed to modify the gate dielectric/semiconductor interface in OTFTs. semanticscholar.org This modification influences the interaction between the molecular semiconductor and the dielectric surface, which is a key factor in controlling the device's performance characteristics. semanticscholar.org

Functionalization of Nanoparticles and Nanomaterials

The ability of octadecyl phosphonate to bind strongly to the surface of various inorganic materials makes it an ideal ligand for the functionalization of nanoparticles and nanomaterials. carlroth.com This surface modification is essential for controlling the size, shape, and dispersibility of nanoparticles, as well as for imparting new functionalities.

Octadecyl phosphonic acid has been successfully used to functionalize cadmium selenide (CdSe) and hafnium oxide (HfO₂) nanocrystals. acs.orgfigshare.com In the case of CdSe quantum dots, the phosphonic acid ligands bind to the surface, creating a ligand shell that can be composed of both phosphonic acid and phosphonic acid anhydride moieties. acs.org This surface functionalization is robust, as demonstrated by the inability of excess oleic acid to displace the phosphonic species. acs.org Research has shown that phosphonic acids can quantitatively replace oleic acid on the quantum dot surface, indicating a strong binding affinity. acs.org

For metal oxide nanoparticles such as titanium dioxide (TiO₂), zinc oxide (ZnO), and magnetite (Fe₃O₄), octadecyl phosphonate provides a stable coating that can prevent agglomeration and improve their dispersion in various solvents. carlroth.comnih.govmdpi.comacs.org The phosphonate headgroup forms a strong bond with the metal oxide surface, often through M-O-P linkages. researchgate.net The long alkyl chain then extends outwards, creating a hydrophobic surface that can be advantageous for dispersion in non-polar media or for creating hierarchical structures. nih.govacs.org

Table 1: Examples of Nanoparticles Functionalized with Octadecyl Phosphonate and Their Applications
NanoparticleApplicationReference
Hafnium Oxide (HfO₂)Solution-processed memristors acs.orgfigshare.com
Cadmium Selenide (CdSe)Quantum dots with stable ligand shells acs.org
Titanium Dioxide (TiO₂)Shell-by-shell functionalized colloidal systems nih.govfau.de
Magnetite (Fe₃O₄)Stabilization and dispersion in organic solvents acs.org

A sophisticated approach to nanoparticle functionalization involves the "shell-by-shell" (SbS) assembly of organic layers around an inorganic core. nih.govresearchgate.net In this strategy, octadecyl phosphonic acid can form the first, covalently grafted ligand shell on metal oxide nanoparticles like TiO₂. nih.govfau.deresearchgate.net This initial layer then provides a hydrophobic surface for the non-covalent interdigitation of a second layer of amphiphilic molecules. researchgate.net The degree of agglomeration of these hierarchical nanoparticle architectures is dependent on the chain length of the phosphonic acid used in the first shell, which influences the efficiency of the overlap with the carbon chains of the second-shell amphiphile. nih.govfau.de This method allows for the creation of doubly functionalized nanoparticles with tunable properties, such as controlled dispersibility and stability in various solvents. researchgate.net

Electrospinning is a versatile technique for producing polymer nanofibers with high surface area-to-volume ratios, making them suitable for a wide range of applications. nih.govresearchgate.net These nanofibers can be functionalized by incorporating surfactants with phosphonate head groups, such as octadecyl phosphonate, directly into the polymer solution before electrospinning. nih.gov During the electrospinning process, these surfactants can segregate to the surface of the nanofibers, exposing the phosphonate head groups and making them available for further interactions. nih.gov Research has shown that polyacrylonitrile (PAN) nanofibers functionalized with longer-chain phosphonate surfactants, including octadecyl phosphonate, exhibit enhanced retention of the surfactant and greater uptake of target ions like U(VI). nih.gov This makes them promising materials for applications in sensing and water treatment. nih.gov

Corrosion Inhibition Mechanisms on Metal and Alloy Surfaces

Octadecyl phosphonic acid has demonstrated significant potential as a corrosion inhibitor for various metals and alloys. Its effectiveness stems from the formation of a dense, well-ordered, and hydrophobic self-assembled monolayer on the metal surface, which acts as a barrier to corrosive species. researchgate.net

The mechanism of corrosion inhibition involves the strong adsorption of the phosphonate headgroup onto the metal or metal oxide surface. researchgate.netjmaterenvironsci.com This interaction can lead to the formation of a protective film that passivates the surface. tribology.rs The long, hydrophobic octadecyl chains then orient away from the surface, creating a barrier that repels water and other corrosive agents. researchgate.net

Studies on copper-nickel alloys and stainless steel in flowing river and seawater have shown that self-assembled films of octadecylphosphonic acid can provide efficient corrosion protection. researchgate.net Electrochemical techniques have confirmed that these films act as a significant barrier to the diffusion of corrosive species and the dissolution of the underlying metal. researchgate.net The stability of these protective films can be influenced by the flow rate of the corrosive media, with the highest impact observed on copper-nickel alloys in seawater. researchgate.net For steel in acidic media, phosphonate derivatives have been shown to act as cathodic inhibitors, increasing the inhibition efficiency with higher concentrations and adsorbing onto the steel surface according to the Langmuir isotherm model. researchgate.net

Table 2: Corrosion Inhibition Performance of Octadecyl Phosphonate on Different Metals/Alloys
Metal/AlloyCorrosive EnvironmentInhibition MechanismReference
Copper-Nickel AlloyFlowing river and seawaterFormation of a protective self-assembled film researchgate.net
Stainless SteelFlowing river and seawaterFormation of a protective self-assembled film researchgate.net
SteelHydrochloric acidAdsorption on the surface, acting as a cathodic inhibitor researchgate.net

Formation of Protective Monolayers on Steel, Aluminum, and Nitinol

The formation of dense and stable protective monolayers of octadecyl phosphonate on the surfaces of steel, aluminum, and nitinol is a well-documented phenomenon, offering a robust barrier against corrosive environments. These monolayers spontaneously form through the chemisorption of the phosphonate headgroup onto the native oxide layer of the metal.

On steel , phosphonate-based inhibitors are effective in mitigating corrosion. The phosphonate headgroup chemically bonds to the iron oxide surface, while the long octadecyl chains create a hydrophobic barrier that repels water and corrosive ions. biosourceinc.comresearchgate.net Self-assembled monolayers of alkylphosphonic acids have been successfully formed on stainless steel 316L, demonstrating covalent bonding in a bidentate fashion as confirmed by spectroscopic methods. nih.gov This strong bond contributes to the stability and durability of the protective film. For instance, a study on dental orthodontic stainless steel wires showed that a SAM formed from a long alkyl-chain phosphonic acid significantly suppressed the elution of chromium and nickel ions in acidic solutions. mdpi.com

For aluminum , the formation of octadecylphosphonic acid (ODPA) SAMs on the native aluminum oxide (Al₂O₃) surface is well-established. nih.govresearchgate.netosti.gov These monolayers create a highly hydrophobic surface, with water contact angles exceeding 125 degrees, which is indicative of a well-ordered and densely packed film. nih.govresearchgate.net The phosphonate headgroup can bind to the alumina (B75360) surface in various modes, including monodentate, bidentate, and tridentate configurations, forming strong Al-O-P covalent bonds. mdpi.comresearchgate.net Research has shown that these SAMs can effectively protect the underlying aluminum from attack by hot water. mdpi.com

Table 1: Surface Properties of Phosphonate Monolayers on Aluminum

Phosphonic AcidWater Contact Angle (°)Surface Energy (mN/m)
Octadecylphosphonic Acid (ODPAlSi)>12520
Decylphosphonic Acid (DPAlSi)>12521
Perfluorodecylphosphonic Acid (PFDPAlSi)>13011

Data compiled from studies on phosphonate self-assembled monolayers on aluminum surfaces. nih.govosti.gov

Nitinol , a nickel-titanium alloy widely used in medical implants, is susceptible to corrosion and the release of nickel ions in physiological environments. nih.govconfluentmedical.commdpi.com Surface modification with octadecylphosphonic acid has been shown to significantly enhance its corrosion resistance. The ODPA monolayers form a stable, protective barrier on the titanium oxide-rich surface of nitinol, mitigating the risk of nickel ion leaching. nih.goviaea.orgresearchgate.net

Influence of Phosphonate Structure on Anticorrosion Efficacy

The effectiveness of the anticorrosion protection afforded by phosphonate monolayers is intrinsically linked to their molecular structure, specifically the length of the alkyl chain and the nature of the phosphonate headgroup's interaction with the metal oxide surface.

The alkyl chain length plays a crucial role in the formation of a dense and stable hydrophobic barrier. Longer alkyl chains, such as the octadecyl group, lead to stronger van der Waals interactions between adjacent molecules within the monolayer. researchgate.net These interactions promote a higher degree of order and packing density, resulting in a more effective barrier against the penetration of corrosive species. researchgate.netresearchgate.net Studies have demonstrated that for alkylphosphonic acids, a longer alkyl chain generally correlates with improved corrosion inhibition. researchgate.net

The phosphonate headgroup 's binding to the metal oxide surface is a key determinant of the monolayer's stability and adhesion. The headgroup can coordinate to the surface in monodentate, bidentate, or tridentate fashions. researchgate.netresearchgate.net The specific binding mode influences the orientation and packing of the alkyl chains. A strong, stable bond between the phosphorus atom and the metal oxide is essential for the long-term integrity of the protective film. The deprotonation of the phosphonate group upon adsorption to the steel surface suggests a chemical bonding mechanism. researchgate.net

Control of Salt Crystallization and Mineral Growth

Phosphonates, including sodium octadecyl phosphonate, are recognized for their ability to inhibit and modify the growth of mineral scales, a critical issue in various industrial processes and in the preservation of cultural heritage.

Inhibition and Modification of Crystal Growth Processes

The primary mechanism by which phosphonates inhibit crystal growth is through their adsorption onto the active growth sites of newly forming crystals. biosourceinc.comasianpubs.org This "threshold effect" allows for effective scale inhibition at substoichiometric concentrations. biosourceinc.com The phosphonate molecules, once adsorbed, block the further addition of ions to the crystal lattice, thereby retarding or completely halting crystal growth. asianpubs.orgmdpi.comnih.gov

In the context of calcium carbonate scale, a common industrial problem, phosphonates have demonstrated significant inhibitory effects. biosourceinc.commdpi.com They interfere with the nucleation and crystal growth stages, leading to a reduction in the amount of scale formed. mdpi.com The adsorption of phosphonate molecules can also alter the morphology of the crystals that do form, often leading to distorted and less adherent crystal structures. mdpi.com Molecular dynamics simulations have shown that phosphonate-based inhibitors tend to adsorb as hydrated outer-sphere surface complexes on calcite surfaces. acs.org

Research on octacalcium phosphate (B84403) , a precursor to hydroxyapatite found in bone and teeth, has shown that even trace amounts of organic phosphonates can be extremely effective in inhibiting its crystal growth. asianpubs.org The inhibition is attributed to the adsorption of phosphonate anions onto the positively charged crystal surfaces. asianpubs.org

Furthermore, phosphonates have been investigated for their potential in preventing damage to historical buildings and sculptures caused by the crystallization of soluble salts like sodium sulfate . ugr.es While they can promote the crystallization of certain salt hydrates, they can also inhibit it under specific pH conditions, leading to the formation of less harmful efflorescence on the surface rather than damaging subefflorescence within the porous material. ugr.esmdpi.com Studies on sodium chloride have also shown that certain additives can modify its crystal habit from cubic to other forms. aidic.itrsc.orgru.nl

Exploration in Novel Organic Electrode Materials for Energy Storage

The field of energy storage is actively exploring the use of organic materials for next-generation batteries due to their potential for sustainability, low cost, and design flexibility. dtic.milresearchgate.netmdpi.com In this context, phosphonate-based organic compounds are emerging as promising candidates for electrode materials in rechargeable batteries, including sodium-ion batteries. nih.govrsc.orgscispace.comresearchgate.netresearchgate.netresearchgate.net

Recent research has demonstrated the potential of ionically conducting lithium and sodium phosphonates as organic electrode materials. nih.govrsc.orgresearchgate.net A study on tetra-lithium and sodium salts of phenylene bis(phosphinate) derivatives showcased their functionality as novel alkali-ion reservoir cathode materials. nih.gov The sodium-based compound, in particular, exhibited stable cycling performance in a sodium-ion battery, with two distinct charge-discharge plateaus. nih.govrsc.org

Table 2: Electrochemical Performance of a Phosphonate-Based Cathode Material in a Sodium-Ion Battery

MetricValue
First Charge Capacity102 mAh g⁻¹
Theoretical Capacity112 mAh g⁻¹
First Coulombic Efficiency84.3%
Cycling Stability (at 0.1C)73% capacity retention after 100 cycles
High-Rate Performance (at 1C)41 mAh g⁻¹ reversible capacity after 1000 cycles

Data from a study on a novel sodium-phosphonate organic cathode material. rsc.org

The intrinsic ionic conductivity of these phosphonate-based materials is a significant advantage, as it is crucial for facilitating rapid charge transfer within the electrode. nih.gov Theoretical calculations have also been employed to understand the electrochemical activity of these materials, guiding the design of new structures with enhanced performance. nih.gov The exploration of phosphonate-based organic materials is expanding the portfolio of potential high-performance, sustainable materials for future energy storage systems. nih.govrsc.orgresearchgate.net

Future Research Directions and Unexplored Avenues

Development of Novel Octadecyl Phosphonate (B1237965) Derivatives with Enhanced Properties

The synthesis of new phosphonic acid ligands is a burgeoning area of research with the potential to yield derivatives with tailored properties for specific applications. uiowa.edumobt3ath.comnih.gov By modifying the alkyl chain length, introducing branching, or incorporating various functional groups, researchers can fine-tune the electronic, optical, and bioactive characteristics of these molecules.

One promising direction is the development of phosphonate derivatives for use as surfactants in high-temperature nanocrystal synthesis. researchgate.net For instance, mono-alkyl phosphinic acids, which exhibit reactivity intermediate between carboxylic and phosphonic acids, have been shown to be effective in producing highly monodisperse CdSe quantum dots without the formation of undesirable polyanhydride gels. researchgate.net

Furthermore, the synthesis of novel aminophosphonates and their metal carbonyl complexes presents an opportunity to create compounds with unique bioactive properties. mdpi.com These derivatives could find applications in drug development, particularly as inhibitors of enzymes like acetylcholinesterase. mdpi.com The exploration of stereoselective synthesis methods can lead to the production of enantiomerically pure phosphonates, which is crucial for pharmaceutical applications where chirality often dictates biological activity. frontiersin.org

The table below summarizes some examples of novel phosphonate derivatives and their enhanced properties.

Derivative ClassModificationEnhanced PropertiesPotential Applications
Mono-alkyl phosphinic acidsShorter alkyl chains, varied branchingIntermediate reactivity, prevention of gel formationHigh-quality nanocrystal synthesis
AminophosphonatesIncorporation of amino groups and metal carbonyl complexesBioactivity, enzyme inhibitionDrug discovery, enzyme inhibitors
Fluorinated α-aminophosphonatesIntroduction of fluorine atomsEnhanced biological activityDevelopment of antiproliferative agents
Phosphonopropionic acid derivativesEsterification of carboxylic acid moietyPotential for enzyme inhibitionTherapeutic agents

In-Situ Characterization of Dynamic Self-Assembly Processes

Understanding the formation of self-assembled monolayers (SAMs) at the molecular level is critical for controlling their structure and properties. nih.govresearchgate.net While ex-situ techniques provide valuable information about the final structure of these monolayers, in-situ characterization methods offer a real-time window into the dynamic processes of their formation.

Future research should focus on expanding the use of in-situ techniques to investigate the influence of various environmental factors on the self-assembly process. For example, time-series Fourier-transform infrared (FT-IR) spectroscopy can be used to monitor the kinetics of SAM formation on different substrates and in various solvents. nih.govacs.org This can provide insights into how factors like solvent polarity and substrate surface chemistry affect the rate of assembly and the final structure of the monolayer. nih.govacs.org

The following table highlights key in-situ characterization techniques and the insights they provide into the self-assembly of octadecyl phosphonate.

In-Situ TechniqueInformation ObtainedKey Findings
Sum Frequency Generation (SFG) SpectroscopyMolecular order and orientation of SAMs under aqueous conditions.Determination of chain tilt angles in octadecylphosphonic acid SAMs. nih.govnih.gov
Near-Edge X-ray Absorption Fine Structure (NEXAFS) SpectroscopyMolecular order of SAMs in vacuum.Confirmation of molecular order in phosphonate films. nih.govnih.gov
Fourier-Transform Infrared (FT-IR) SpectroscopyReal-time monitoring of SAM formation kinetics and molecular conformation.Solvent-dependent surface coordination and formation speed of phosphonic acid SAMs on ZnO nanowires. nih.govacs.org

Advanced Computational Studies for Predictive Material Design

Computational modeling has emerged as a powerful tool for predicting the properties and behavior of materials at the molecular level. researchgate.net In the context of octadecyl phosphonate and its derivatives, advanced computational techniques can be employed to design new materials with desired functionalities.

Density Functional Theory (DFT) is a particularly useful method for analyzing the structural and electronic properties of phosphonate derivatives. nih.govuaeh.edu.mxuaeh.edu.mx By calculating quantum chemical descriptors such as frontier molecular orbitals (HOMO, LUMO) and molecular electrostatic potential, researchers can gain insights into the reactivity and interaction mechanisms of these molecules. nih.govresearchgate.net This information can be used to predict properties like toxicity and to design molecules with specific binding affinities for target enzymes or surfaces. nih.govresearchgate.net

Time-dependent DFT (TD-DFT) calculations can be used to predict the optical properties of phosphonate-functionalized systems, such as their absorption spectra. mdpi.com This is particularly relevant for the design of optical sensors and other optoelectronic devices.

The integration of machine learning algorithms with computational models can further accelerate the discovery of new materials. researchgate.net By training models on existing experimental and computational data, it may be possible to predict the properties of novel phosphonate derivatives without the need for extensive synthesis and characterization.

The table below outlines some of the advanced computational methods and their applications in the predictive design of phosphonate-based materials.

Computational MethodPredicted PropertiesApplication in Material Design
Density Functional Theory (DFT)Structural and electronic properties, reactivity, interaction mechanisms. nih.govuaeh.edu.mxresearchgate.netDesign of phosphonate derivatives with specific bioactivity and surface binding characteristics. nih.govresearchgate.net
Time-Dependent DFT (TD-DFT)Optical properties, absorption spectra. mdpi.comDesign of phosphonate-based optical sensors and optoelectronic devices. mdpi.com
Quantitative Structure-Property Relationship (QSPR)Toxicity and other biological activities. nih.govresearchgate.netPredictive modeling of the biological effects of new phosphonate compounds. nih.govresearchgate.net

Integration of Octadecyl Phosphonate with Hybrid and Multifunctional Systems

The ability of octadecyl phosphonate to form stable, well-ordered monolayers on a variety of oxide surfaces makes it an ideal candidate for the development of hybrid and multifunctional materials. sci-hub.se By combining the properties of the organic monolayer with those of an inorganic substrate or other functional components, it is possible to create materials with enhanced performance and novel capabilities.

One area of active research is the integration of phosphonate SAMs with semiconductor materials like silicon and titanium for applications in electronics and biosensing. princeton.edunih.gov These monolayers can passivate the surface, control the interfacial properties, and provide a platform for the immobilization of biomolecules. nih.govrsc.org For example, the use of zirconium ions has been shown to enhance the bonding and stability of phosphonate monolayers on titanium surfaces, providing a robust platform for protein patterning. nih.gov

The incorporation of octadecyl phosphonate into polymer-based systems is another promising avenue. For instance, phosphorylcholine-based polymers have been used to encapsulate chitosan nanoparticles, enhancing their ability to penetrate bacterial biofilms for targeted drug delivery. nih.gov

Furthermore, the development of mesoporous organic-inorganic metal phosphonate hybrids offers a route to materials with high surface area and tunable porosity. sioc-journal.cn These materials have potential applications in catalysis, separation, and controlled drug release. sioc-journal.cn

The following table provides examples of hybrid and multifunctional systems incorporating octadecyl phosphonate.

Hybrid SystemComponentsEnhanced FunctionalityPotential Applications
Phosphonate SAMs on Metal OxidesOctadecyl phosphonate, Titanium/ZirconiumImproved stability and biocompatibility. nih.govBiomedical implants, protein patterning. nih.gov
Phosphonate-Functionalized NanoparticlesOctadecyl phosphonate, Chitosan, Phosphorylcholine polymerEnhanced biofilm penetration, targeted drug delivery. nih.govAntimicrobial therapies. nih.gov
Mesoporous Metal PhosphonatesBridged polyphosphonic acids, Metal oxidesHigh surface area, tunable porosity. sioc-journal.cnCatalysis, separation, drug delivery. sioc-journal.cn
Organic Field-Effect TransistorsOctadecyl phosphonate, Naphthalene diimide derivativeImproved electron mobility in air. rsc.orgFlexible electronics. rsc.org

Q & A

Q. What are the standard synthetic routes for preparing sodium octadecyl phosphonate, and how do reaction conditions influence yield?

this compound can be synthesized via a three-step process: (1) demethylation of monocyclic phosphonate using NaI in acetone to form a sodium salt, (2) protonation with Amberlite IR-120H in methanol, and (3) re-alkylation using octadecyl triflate with K₂CO₃ and 18-Crown-6, achieving a 49% yield. A more efficient single-pot transesterification method uses hexadecyl bromide, toluene, and nBu₄NI (TBAI), yielding 86% . Optimizing catalysts (e.g., TBAI) and solvent polarity is critical for reducing side reactions.

Q. Which spectroscopic and chromatographic techniques are recommended for characterizing this compound?

Use a combination of:

  • NMR (¹H, ¹³C, and ³¹P) to confirm alkyl chain attachment and phosphonate group integrity.
  • HRMS for molecular weight validation.
  • HPLC with reverse-phase columns (C18) to assess purity, especially when detecting residual reactants like unreacted triflate esters .
  • IR spectroscopy (reference NIST Standard Reference Database 69) to identify P=O (~1200 cm⁻¹) and P-O-C (~1050 cm⁻¹) stretches .

Q. What are the primary research applications of this compound in materials science?

It serves as:

  • A surface ligand for CdSe quantum dots, where its high affinity for Cd²⁺ ions stabilizes crystal facets (e.g., (1120) in wurtzite structures) .
  • A hydrophobic coating agent in electronic materials due to its long alkyl chain .

Advanced Research Questions

Q. How can researchers resolve contradictions in the binding mechanism of this compound to CdSe quantum dots?

Computational and experimental studies conflict on whether binding occurs via:

  • Hydrogen phosphonate (RPO₂(OH)⁻) interacting with Cd²⁺, or
  • Phosphonate dianion (RPO₃²⁻) . To resolve this, employ:
  • Solution NMR to track ligand-surface interactions.
  • DFT calculations modeling charge distribution and binding energies .
  • pH-controlled experiments to isolate dominant species under synthesis conditions.

Q. What methodological strategies improve the yield of this compound in single-pot syntheses?

Key factors include:

  • Catalyst selection : TBAI enhances nucleophilic substitution by stabilizing transition states.
  • Solvent optimization : Toluene minimizes polar side reactions vs. acetone.
  • Stoichiometry : A 5:1 molar ratio of alkylating agent (e.g., hexadecyl bromide) to phosphonate ester ensures complete conversion .

Q. How does this compound compare to other phosphonates in stabilizing polymers against oxidative degradation?

this compound outperforms carboxylic acid analogs due to:

  • Stronger metal chelation , reducing radical formation.
  • Hydrophobic barrier effects from the octadecyl chain, limiting oxygen diffusion. Validate via:
  • TGA/DSC to measure thermal stability.
  • ESR spectroscopy to quantify radical scavenging .

Q. What experimental pitfalls arise when generating phosphonate carbanions from this compound derivatives?

Attempts to form carbanions (e.g., using NaH in dimethoxyethane) often yield tars due to:

  • Competitive elimination reactions (e.g., β-hydride elimination).
  • Incompatibility of strong bases with ester groups. Mitigate by:
  • Using milder bases (e.g., LDA) at low temperatures.
  • Protecting phosphonate groups with stable substituents .

Methodological Guidance

  • For synthesis troubleshooting : Cross-reference reaction progress using TLC (silica gel, ethyl acetate/hexane) and adjust alkylation time/temperature .
  • For quantum dot ligand studies : Combine TEM (morphology analysis) with FTIR (ligand adsorption confirmation) .
  • For stability assays : Use accelerated aging tests (e.g., 70°C/75% RH) with HPLC monitoring to track degradation .

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